molecular formula C28H28BrOP B13155111 {[3-(Methoxymethyl)-2-methylphenyl]methyl}(triphenyl)phosphanium bromide CAS No. 28746-23-8

{[3-(Methoxymethyl)-2-methylphenyl]methyl}(triphenyl)phosphanium bromide

Cat. No.: B13155111
CAS No.: 28746-23-8
M. Wt: 491.4 g/mol
InChI Key: KGGZHNRCCFRIDK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Methoxymethyl)-2-methylbenzyl)triphenylphosphoniumbromide is an organophosphorus compound with the molecular formula C27H26BrOP and a molecular weight of 477.385 g/mol . This compound is characterized by its triphenylphosphonium group attached to a benzyl moiety substituted with methoxymethyl and methyl groups. It is typically used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Methoxymethyl)-2-methylbenzyl)triphenylphosphoniumbromide involves the reaction of triphenylphosphine with a suitable benzyl halide derivative. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production methods for (3-(Methoxymethyl)-2-methylbenzyl)triphenylphosphoniumbromide typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(3-(Methoxymethyl)-2-methylbenzyl)triphenylphosphoniumbromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar solvents like ethanol or water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted phosphonium salts, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives .

Scientific Research Applications

(3-(Methoxymethyl)-2-methylbenzyl)triphenylphosphoniumbromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Wittig reactions.

    Biology: The compound is explored for its potential biological activities, including antitumor properties and mitochondrial targeting.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in the treatment of cancer and other diseases.

    Industry: The compound is used in the chemical modification of polymers and other industrial applications.

Mechanism of Action

The mechanism of action of (3-(Methoxymethyl)-2-methylbenzyl)triphenylphosphoniumbromide involves its interaction with molecular targets and pathways within cells. The triphenylphosphonium group allows the compound to target mitochondria due to its lipophilic nature. This targeting capability is utilized in various applications, including the delivery of therapeutic agents to specific cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Methoxymethyl)-2-methylbenzyl)triphenylphosphoniumbromide is unique due to its specific substitution pattern on the benzyl group, which can influence its reactivity and biological activity. The presence of both methoxymethyl and methyl groups provides distinct chemical properties that differentiate it from other similar compounds.

Properties

CAS No.

28746-23-8

Molecular Formula

C28H28BrOP

Molecular Weight

491.4 g/mol

IUPAC Name

[3-(methoxymethyl)-2-methylphenyl]methyl-triphenylphosphanium;bromide

InChI

InChI=1S/C28H28OP.BrH/c1-23-24(21-29-2)13-12-14-25(23)22-30(26-15-6-3-7-16-26,27-17-8-4-9-18-27)28-19-10-5-11-20-28;/h3-20H,21-22H2,1-2H3;1H/q+1;/p-1

InChI Key

KGGZHNRCCFRIDK-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)COC.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.